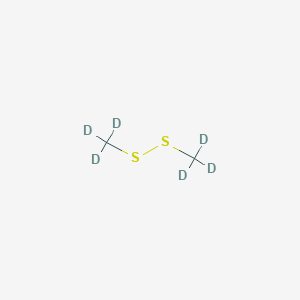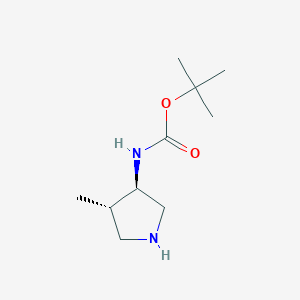
Methyl-d6 disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-d6 disulfide is a chemical compound that has gained significant attention in the field of scientific research. It is an isotopically labeled compound that is used as a tracer in various biochemical and physiological studies. The compound is synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
Methyl-d6 disulfide acts as a tracer in biochemical and physiological studies. It is metabolized in the body to yield deuterated sulfur-containing compounds, which can be detected using mass spectrometry. The compound is used to study the kinetics and metabolism of sulfur-containing compounds in vivo and in vitro.
Effets Biochimiques Et Physiologiques
Methyl-d6 disulfide has no known biochemical or physiological effects. It is used solely as a tracer in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-d6 disulfide has several advantages as a tracer in scientific research. It is a stable compound that can be easily synthesized with a high degree of isotopic purity. The compound is also compatible with various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. However, the compound has some limitations. It is relatively expensive and may not be readily available in some research settings. The compound is also not suitable for long-term studies, as it is rapidly metabolized in the body.
Orientations Futures
There are several future directions for research involving methyl-d6 disulfide. One area of research is the study of the metabolism of hydrogen sulfide using methyl-d6 disulfide as a tracer. Another area of research is the study of the biosynthesis of sulfur-containing compounds, such as glutathione and taurine, using methyl-d6 disulfide as a tracer. Additionally, methyl-d6 disulfide can be used to study the kinetics and metabolism of other sulfur-containing compounds in vivo and in vitro.
Méthodes De Synthèse
Methyl-d6 disulfide is synthesized using different methods, including the reaction of methylthiolate with sulfur dichloride, the reaction of methylthiolate with sulfur monochloride, and the reaction of methylthiolate with sulfur trioxide. The most commonly used method is the reaction of methylthiolate with sulfur dichloride. The reaction yields methyl-d6 disulfide with a high degree of isotopic purity.
Applications De Recherche Scientifique
Methyl-d6 disulfide is used as a tracer in various biochemical and physiological studies. It is used to study the metabolism of sulfur-containing amino acids, such as cysteine and methionine. The compound is also used to study the biosynthesis of sulfur-containing compounds, such as glutathione and taurine. Methyl-d6 disulfide is also used to study the metabolism of hydrogen sulfide, a gasotransmitter that plays a critical role in various physiological processes.
Propriétés
Numéro CAS |
7282-94-2 |
|---|---|
Nom du produit |
Methyl-d6 disulfide |
Formule moléculaire |
C2H6S2 |
Poids moléculaire |
100.24 g/mol |
Nom IUPAC |
trideuterio-(trideuteriomethyldisulfanyl)methane |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3 |
Clé InChI |
WQOXQRCZOLPYPM-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])SSC([2H])([2H])[2H] |
SMILES |
CSSC |
SMILES canonique |
CSSC |
Pictogrammes |
Flammable; Irritant; Environmental Hazard |
Synonymes |
(Methyldithio)methane-d6; 2,3-Dithiabutane-d6; DMDS-d6; Dimethyl Disulfide-d6; Dimethyl Disulphide-d6; Dithioether-d6; NSC 9370-d6; Paladin-d6; Sulfa-Hitech-d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)